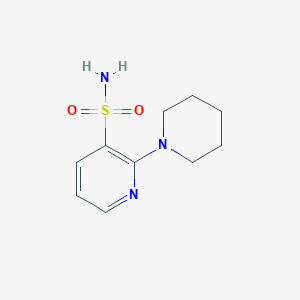

2-(Piperidin-1-yl)pyridine-3-sulfonamide

Description

General Context of Sulfonamide Scaffolds in Medicinal Chemistry and Organic Synthesis

The sulfonamide group (-S(=O)₂-N<) is a cornerstone in drug discovery and development, a journey that began with the discovery of the antibacterial properties of Prontosil in the 1930s. citedrive.com Since then, this functional group has been incorporated into a vast array of therapeutic agents, demonstrating its versatility and importance. citedrive.comnih.gov The sulfonamide scaffold is a key feature in drugs with a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and diuretic properties. citedrive.comresearchgate.netajchem-b.comresearchgate.net

In medicinal chemistry, sulfonamides are recognized as a "versatile and promising scaffold," integral to the design of enzyme inhibitors, particularly targeting carbonic anhydrase and proteases. citedrive.comnih.gov Their ability to act as a bioisostere for other functional groups and their synthetic accessibility make them a frequent choice for lead optimization in drug development. ajchem-b.com Researchers continue to explore novel sulfonamide derivatives, leveraging their established safety profile and diverse pharmacological potential to address a range of diseases. researchgate.netresearchgate.net

Significance of Pyridine (B92270) Ring Systems in Biologically Active Compounds

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is one of the most prevalent structural units in pharmaceuticals. nih.gov It is a fundamental component in over 7,000 existing drug molecules and is found in numerous natural products, including vitamins like niacin and alkaloids. rsc.org

The inclusion of a pyridine motif in a drug candidate can profoundly influence its pharmacological profile. nih.gov The nitrogen atom in the ring can act as a hydrogen bond acceptor, enhancing interactions with biological targets. nih.gov Furthermore, incorporating a pyridine ring can improve a molecule's metabolic stability, aqueous solubility, potency, and permeability. nih.govrsc.orgnih.gov This has led to its classification as a "privileged scaffold" in medicinal chemistry. rsc.org Numerous FDA-approved drugs across a wide range of therapeutic areas, such as oncology (Abiraterone), infectious diseases (Isoniazid), and gastrointestinal disorders (Omeprazole), feature a pyridine core, underscoring its critical role in modern drug design. nih.gov

Role of Piperidine (B6355638) Moieties in Enhancing Molecular Interactions

Piperidine, a saturated six-membered nitrogen-containing heterocycle, is another pivotal scaffold in the synthesis of pharmaceuticals and natural alkaloids. researchgate.netijnrd.org It is one of the most common nitrogen ring systems found in FDA-approved drugs. nih.gov The conformational flexibility of the piperidine ring allows it to present substituents in specific spatial orientations, which can be crucial for optimizing binding interactions with biological targets. ontosight.ai

Piperidine derivatives exhibit a broad pharmacological spectrum, with applications as anticancer, antiviral, antimicrobial, anti-inflammatory, and antipsychotic agents. researchgate.netijnrd.org The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, which can enhance water solubility and facilitate the formation of salt bridges with acidic residues in protein targets. The incorporation of a piperidine moiety is often a strategic choice to improve a compound's pharmacokinetic properties and therapeutic efficacy. pharmjournal.rubohrium.com

Academic Research Trajectory of Hybrid Pyridine-Sulfonamide Structures incorporating Cyclic Amines

The strategic combination of pyridine, sulfonamide, and cyclic amine moieties like piperidine has emerged as a promising avenue in drug discovery. Researchers are actively exploring these hybrid structures to develop novel therapeutic agents that can target multiple biological pathways or exhibit enhanced selectivity and potency.

One significant area of research is in the development of cancer therapeutics .

VEGFR-2 Inhibition : Scientists have synthesized and tested pyridine-sulfonamide hybrids as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.govnih.gov One study identified a hybrid compound (VIIb) that not only showed potent, broad-spectrum anticancer activity across 60 human cancer cell lines but also inhibited VEGFR-2 more effectively than the standard drug sorafenib. nih.gov This compound was also found to induce apoptosis and cell cycle arrest in renal cancer cells. nih.gov

Another major focus has been on designing enzyme inhibitors .

Carbonic Anhydrase (CA) Inhibition : The sulfonamide group is a classic zinc-binding group for carbonic anhydrase inhibitors. mdpi.comacs.org Research has explored the synthesis of pyrazolopyridine sulfonamides and other heterocyclic sulfonamides for their inhibitory activity against various CA isoforms, some of which are associated with tumors (hCA IX and XII). mdpi.comnih.govnih.gov The pyridine and piperidine components of these molecules can be modified to interact with the outer regions of the enzyme's active site, leading to improved isoform selectivity. acs.org

Aromatase Inhibition : In the search for treatments for ER+ breast cancer, a library of sulfonamide derivatives was created where the nitrogen atom was connected to heterocyclic rings, including piperidine and pyridine, via alkyl linkers. mdpi.com This work aims to identify the optimal structural requirements for inhibiting the aromatase enzyme. mdpi.com

The research trajectory also includes the development of agents for other therapeutic areas:

Antidiabetic Agents : A series of functionalized pyridines containing benzenesulfonamide (B165840) moieties were synthesized and evaluated for their α-amylase inhibition activity, showing potential as antidiabetic agents. eurjchem.com

Antibacterial Agents : Novel sulfonamide derivatives containing a piperidine moiety have been investigated as bactericides for managing plant bacterial diseases, with some compounds showing high efficacy. nih.gov Other studies have designed and synthesized pyridine-based sulfa-drugs with significant antimicrobial activity. researchgate.net

These research efforts highlight a clear trend: the integration of pyridine, sulfonamide, and cyclic amine scaffolds is a powerful strategy for generating diverse libraries of bioactive compounds. The modular nature of their synthesis allows for systematic structural modifications to optimize activity against a wide range of biological targets, from kinases and metalloenzymes to microbial pathogens.

Data Tables

Table 1: Anticancer Activity of Pyridine-Sulfonamide Hybrid (Compound VIIb) Data sourced from a study on VEGFR-2 inhibitors. nih.gov

| Metric | Value | Target/Model |

|---|---|---|

| Mean Inhibition | 91.67% | 60 Human Cancer Cell Lines |

| GI₅₀ Range | 1.06-8.92 µM | Various Cancer Cell Lines |

| VEGFR-2 IC₅₀ | 3.6 µM | Enzyme Inhibition Assay |

| Sorafenib IC₅₀ | 4.8 µM | Enzyme Inhibition Assay (Reference) |

Table 2: Selected Examples of Synthesized Hybrid Compounds and Their Targets This table represents a summary of research directions for similar hybrid structures.

| Compound Class | Target/Activity Studied | Cyclic Amine Example | Reference |

|---|---|---|---|

| Pyridine-Sulfonamide Hybrids | VEGFR-2 Inhibition / Anticancer | Not Specified | nih.gov |

| Pyrazolopyridine Sulfonamides | Carbonic Anhydrase Inhibition | Not Applicable | nih.gov |

| Substituted Pyridine Sulfonamides | α-Amylase Inhibition / Antidiabetic | Not Specified | eurjchem.com |

| Arylsulfonyl Piperidines/Pyridines | Aromatase Inhibition | Piperidine, Pyridine | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c11-16(14,15)9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDOWLYVQZEVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=N2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Biological Activities and Molecular Mechanisms of 2 Piperidin 1 Yl Pyridine 3 Sulfonamide and Analogs

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Inhibition Mechanisms and Isoform Selectivity

Sulfonamides are a well-established class of carbonic anhydrase inhibitors. acs.org The primary mechanism of action involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating directly to the Zn²⁺ ion located in the enzyme's active site. acs.org This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the enzyme's catalytic role in the reversible hydration of carbon dioxide to bicarbonate and a proton. acs.org By blocking this key step, sulfonamide-based inhibitors effectively halt the enzyme's function.

The pyridine-3-sulfonamide (B1584339) scaffold, in particular, has been extensively studied. The electron-withdrawing nature of the pyridine (B92270) ring increases the acidity of the sulfonamide group compared to benzenesulfonamide (B165840), which can influence its binding affinity. acs.org Research has focused on modifying the scaffold, particularly at the 4-position of the pyridine ring, to achieve selectivity for different CA isoforms. acs.orgnih.gov

There are 15 human (h) CA isoforms, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. acs.orgnih.gov Of particular interest are the tumor-associated isoforms hCA IX and hCA XII, which are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and metastasis. acs.org Consequently, developing inhibitors that are selective for these cancer-related isoforms over the ubiquitous cytosolic isoforms hCA I and hCA II is a major goal in anticancer drug design. acs.orgnih.gov

Studies on 4-substituted pyridine-3-sulfonamide derivatives have shown a broad range of inhibitory activities and varying degrees of selectivity. acs.orgnih.govacs.org For instance, certain 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives demonstrated potent hCA IX inhibition with Kᵢ values comparable to or better than clinically used sulfonamides like Acetazolamide. nih.gov Molecular docking studies suggest that substituents on the pyridine ring can interact with either the hydrophilic or lipophilic regions of the active site, thereby influencing isoform selectivity. acs.org This allows for the design of compounds that can selectively target tumor-associated CAs, offering a promising avenue for cancer therapy. acs.org

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Pyridine-3-Sulfonamide Analogs (Kᵢ in nM)

| Compound | hCA I | hCA II | hCA IX | hCA XII | Selectivity (hCA II / hCA IX) | Reference |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | 0.48 | nih.govacs.org |

| 4-(1H-Pyrazol-1-yl) derivative 15 | - | - | 19.5 | - | - | nih.gov |

| 4-(1H-Pyrazol-1-yl) derivative 16 | - | - | 48.6 | - | - | nih.gov |

| 4-(1H-Pyrazol-1-yl) derivative 17 | - | - | 25.3 | - | - | nih.gov |

| 4-(1H-Pyrazol-1-yl) derivative 18 | - | - | 28.4 | - | - | nih.gov |

| 4-(1H-Pyrazol-1-yl) derivative 19 | - | - | 22.7 | - | - | nih.gov |

| 4-Substituted derivative 4 | - | - | - | - | 0.17 (Selectivity for IX over II is 5.9-fold) | acs.org |

| 4-Substituted derivative 6 | - | - | - | - | 23.3 (Selectivity between IX and XII) | acs.org |

Cyclooxygenase-2 (COX-2) Inhibitory Action

Cyclooxygenase (COX) enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. acs.org There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammatory processes. acs.orgnih.gov Selective COX-2 inhibitors (COXIBs) were developed to provide anti-inflammatory effects with fewer gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms. acs.orgosti.gov

A defining structural feature of many selective COX-2 inhibitors is the presence of a methylsulfonyl (SO₂Me) or aminosulfonyl (SO₂NH₂) group on a phenyl ring. acs.org This sulfonamide moiety is crucial for selectivity. It is proposed to insert into a secondary, hydrophilic pocket present in the active site of COX-2 but absent in COX-1, leading to preferential binding. osti.govplos.org

Derivatives of 2-(Piperidin-1-yl)pyridine-3-sulfonamide, which contain the key aminosulfonyl group, fall into this structural class. Studies on analogous scaffolds, such as sulfonamide-substituted (dihydro)pyrrolo[3,2,1-hi]indoles and imidazo[1,2-a]pyridines, have demonstrated potent and selective COX-2 inhibition. acs.orgplos.org For example, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines showed high selectivity, with some compounds exhibiting COX-2 IC₅₀ values in the nanomolar range and selectivity indices significantly higher than the standard drug, Celecoxib. plos.org The nature and position of substituents on the heterocyclic and phenyl rings can be modified to optimize potency and selectivity, highlighting the potential of this chemical class as a source of new anti-inflammatory agents. plos.org

Table 2: Cyclooxygenase-2 (COX-2) Inhibition by Sulfonamide-Containing Analogs

| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) | Reference |

| Celecoxib (Standard) | 0.04 | >10 | >250 | plos.org |

| SC-558 (Standard) | 0.01 | 10.8 | 1080 | plos.org |

| Imidazo[1,2-a]pyridine analog 5n | 0.07 | 35.6 | 508.6 | plos.org |

| 1,2-Dihydropyrrolo[3,2,1-hi]indole 1a | 0.253 | >25 | >99 | acs.org |

| 1,2-Dihydropyrrolo[3,2,1-hi]indole 1b | 0.092 | >25 | >272 | acs.org |

| Pyrrolo[3,2,1-hi]indole 2a | 0.013 | 11.4 | 877 | acs.org |

| Pyrrolo[3,2,1-hi]indole 2b | 0.006 | 6.5 | 1083 | acs.org |

Urease Inhibition and Kinetic Mechanisms

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. mdpi.com This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is associated with gastritis, peptic ulcers, and gastric cancer. umn.eduacs.org By producing ammonia, the bacteria can neutralize the acidic environment of the stomach, allowing it to survive and colonize the gastric mucosa. mdpi.com Therefore, inhibiting urease is a key therapeutic strategy for eradicating H. pylori and treating associated diseases. nih.gov

A variety of heterocyclic compounds, including those with piperidine (B6355638), piperazine (B1678402), and pyridine moieties, have been investigated as urease inhibitors. umn.edunih.gov For instance, a series of sulfamide-hydroxamic acids incorporating a piperidine or piperazine segment showed potent urease inhibitory activity, with IC₅₀ values significantly lower than the standard inhibitor acetohydroxamic acid (AHA). umn.edu Similarly, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) demonstrated IC₅₀ values in the low micromolar range, far exceeding the potency of the standard, thiourea. nih.gov

Kinetic studies performed on these potent analogs have helped to elucidate their mechanism of inhibition. Many of these compounds act as reversible inhibitors. umn.edu Lineweaver-Burk plot analysis has shown that these inhibitors can exhibit different kinetic profiles, including competitive or mixed-type inhibition. mdpi.comumn.edu A competitive inhibitor binds to the active site of the enzyme, directly competing with the substrate (urea), while a mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com These findings provide a basis for the rational design of more effective urease inhibitors.

Table 3: Urease Inhibition by Piperidine/Pyridine Analogs

| Compound | IC₅₀ (µM) | Inhibition Type | Reference |

| Thiourea (Standard) | 23.2 ± 11.0 | - | nih.gov |

| Acetohydroxamic Acid (AHA) (Standard) | 23.4 ± 1.6 | - | umn.edu |

| Sulfamide-hydroxamic acid d4 | 0.29 | Mixed, Reversible | umn.edu |

| 1-(3-nitropyridin-2-yl)piperazine deriv. 5b | 2.0 ± 0.73 | - | nih.gov |

| 1-(3-nitropyridin-2-yl)piperazine deriv. 7e | 2.24 ± 1.63 | - | nih.gov |

| 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide (Rx-6) | 1.07 ± 0.043 | Competitive | mdpi.com |

| Pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) | 2.18 ± 0.058 | - | mdpi.com |

Protease Inhibitory Potential (e.g., SARS-CoV-2 Mpro, HIV protease)

Viral proteases are essential enzymes that cleave viral polyproteins into mature, functional proteins required for viral replication and assembly. This makes them highly attractive targets for antiviral drug development, as exemplified by the success of protease inhibitors in treating HIV. nih.gov

HIV Protease: The HIV-1 protease is an aspartyl protease that is critical to the viral life cycle. nih.gov A number of potent inhibitors have been developed that incorporate piperidine and sulfonamide scaffolds. nih.govacs.org These structural motifs are designed to interact with specific pockets and residues within the enzyme's active site. For example, a series of inhibitors were designed with piperidine analogues as P2-ligands and 4-substituted phenylsulfonamides as P2'-ligands. nih.govacs.org These compounds showed excellent inhibitory activity against HIV-1 protease, with some analogs exhibiting IC₅₀ values in the low nanomolar range (e.g., 3.61 nM). nih.govacs.org The sulfonamide moiety in these inhibitors often forms hydrogen bonds with the "flap" region of the protease (specifically with Ile50 residues), while the piperidine ring can promote interactions with the enzyme's backbone. nih.govnih.gov

SARS-CoV-2 Mpro: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease that is indispensable for viral replication, making it a prime target for COVID-19 therapeutics. nih.gov Mpro functions as a homodimer, with a Cys-His catalytic dyad (Cys145 and His41) in its active site. nih.gov Many Mpro inhibitors are designed as covalent inhibitors that form a bond with the catalytic Cys145 residue, effectively blocking substrate binding. nih.govnih.gov While direct studies on this compound are limited, related heterocyclic sulfonamides have been investigated for their antiviral properties. nih.gov Research on pyridine-based compounds has shown that the pyridine ring can bind to the S1 subsite of the Mpro active site, forming a crucial hydrogen bond with the His163 residue. This suggests that the pyridine-sulfonamide scaffold has the potential to be adapted for the design of novel SARS-CoV-2 Mpro inhibitors.

Table 4: Inhibition of Viral Proteases by Piperidine/Sulfonamide Analogs

| Compound / Analog Class | Target Protease | IC₅₀ / EC₅₀ (nM) | Reference |

| Piperidine-phenylsulfonamide analog 22a | HIV-1 Protease | 3.61 (IC₅₀) | nih.govacs.org |

| Pyridylmethyl analog 30 | HIV-1 Protease | Low single-digit (EC₅₀) | mdpi.com |

| TPM16 (Peptidomimetic) | SARS-CoV-2 Mpro | 160 (IC₅₀) | acs.org |

| D-4-77 (Covalent Inhibitor) | SARS-CoV-2 Mpro | 490 (EC₅₀) | acs.org |

| 1i (Ebselen derivative) | SARS-CoV-2 Mpro | 74 (IC₅₀) | acs.org |

Alpha-Amylase Inhibition in Metabolic Pathways

Alpha-amylase is a key digestive enzyme that catalyzes the hydrolysis of complex carbohydrates, such as starch, into simpler sugars. In the context of metabolic diseases like type 2 diabetes, inhibiting α-amylase in the gastrointestinal tract can slow down carbohydrate digestion. This, in turn, reduces the rate of glucose absorption and helps to lower post-prandial blood glucose levels, representing an important therapeutic strategy for managing hyperglycemia.

Analogs containing piperazine and piperidine sulfonamide structures have been synthesized and evaluated for their α-amylase inhibitory activity. A study on a series of piperazine sulfonamide analogs revealed varying degrees of α-amylase inhibition, with several compounds showing significant inhibitory effects with IC₅₀ values in the low micromolar range, comparable to the standard drug acarbose. Similarly, synthetic piperidine-substituted chalcones have been identified as effective α-amylase inhibitors. Molecular docking studies suggest that these compounds bind to the catalytic site of the enzyme, preventing its interaction with carbohydrate substrates. The structure-activity relationships derived from these studies indicate that the nature and position of substituents on the aromatic and heterocyclic rings are critical for potent inhibition.

Table 5: Alpha-Amylase Inhibition by Piperazine/Piperidine Sulfonamide Analogs

| Compound | IC₅₀ (µM) | Reference |

| Acarbose (Standard) | 1.353 ± 0.232 | |

| Piperazine Sulfonamide analog 1 | 2.348 ± 0.444 | |

| Piperazine Sulfonamide analog 2 | 2.064 ± 0.04 | |

| Piperazine Sulfonamide analog 3 | 1.571 ± 0.05 | |

| Piperazine Sulfonamide analog 7 | 2.118 ± 0.204 | |

| Piperidinyl-substituted chalcone (B49325) (most active) | 9.86 |

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulatory Effects

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in neurotransmission in the central and peripheral nervous systems. The α7 subtype of nAChR is a particularly important therapeutic target for cognitive disorders such as schizophrenia and Alzheimer's disease. Instead of direct activation (agonism), which can lead to rapid receptor desensitization, there is significant interest in developing positive allosteric modulators (PAMs). PAMs bind to a site on the receptor distinct from the acetylcholine binding site and enhance the receptor's response to the endogenous agonist, which can delay desensitization and prolong channel opening.

Compounds containing piperazine, pyridine, and sulfonamide moieties have been identified as potent and selective α7 nAChR PAMs. For example, 4-(5-(4-chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide, an arylsulfonamide, was identified as a potent α7-PAM with an EC₅₀ of 0.32 μM. Another novel piperazine-containing molecule, B-973, acts as a powerful PAM, potentiating acetylcholine-induced currents by 6-fold and dramatically slowing channel desensitization, resulting in a 6900-fold increase in total charge transfer. This compound shifted the EC₅₀ of acetylcholine by more than 40-fold and demonstrated an EC₅₀ for its own modulatory effect of approximately 0.3 μM. These findings underscore the potential of the this compound scaffold and its analogs to serve as a foundation for developing novel therapeutics for cognitive and inflammatory disorders by modulating nAChR activity.

Table 6: Modulatory Effects on α7 Nicotinic Acetylcholine Receptors (nAChRs)

| Compound | Modulatory Effect | EC₅₀ (µM) | Key Findings | Reference |

| B-973 | Positive Allosteric Modulator (PAM) | ~0.3 | Potentiated ACh currents 6-fold; slowed desensitization, increasing charge transfer 6900-fold. | |

| Compound 3 (Arylsulfonamide) | Positive Allosteric Modulator (PAM) | 0.32 | Potent and selective α7-PAM with excellent brain penetration. | |

| (R)-18 (Oxazolo[4,5-b]pyridine) | Agonist | - | Potent and selective modulator with good oral bioavailability. | |

| (R)-47 (4-methoxyphenylurea) | Silent Agonist | - | Modulator with anti-inflammatory activity independent of ion current. |

Phosphodiesterase-5 (PDE5) Inhibition

Phosphodiesterase-5 (PDE5) is an enzyme that catalyzes the hydrolysis of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in various physiological processes, including smooth muscle relaxation. researchgate.net Inhibition of PDE5 leads to an accumulation of cGMP, making it a significant therapeutic target for conditions such as erectile dysfunction and pulmonary hypertension. nih.gov The pyridine-sulfonamide scaffold is a recognized pharmacophore in the design of potent and selective PDE5 inhibitors.

Structure-activity relationship (SAR) studies on pyrazolopyrimidine sulfonamides, which are structural analogs, have provided critical insights. For instance, replacing the triazene (B1217601) ring of the early inhibitor zaprinast (B1683544) with a more lipophilic alkylated pyrazole (B372694) and adding a sulfonamide group at the C5' position of the pendant aromatic ring significantly improves PDE5 potency. researchgate.net These studies indicate that inhibitors and the natural substrate, cGMP, bind at the same or closely overlapping catalytic site. researchgate.net

Key structural features that influence inhibitor affinity include hydrophobic interactions with the aromatic ring attached to the core structure and a lower net charge. researchgate.net The binding of these inhibitors is primarily governed by two common elements: a stacking interaction against a phenylalanine residue and hydrogen bonding with an invariant glutamine (Gln817). nih.gov Furthermore, the conformational flexibility of the H-loop (residues 660–683) and the presence of a small hydrophobic pocket are important for inhibitor affinity. nih.gov Modifications to the sulfonamide portion of the molecule can lead to substantial changes in inhibitory potency, highlighting its critical role in interacting with the enzyme's active site. researchgate.netnih.gov For example, substituted pyrazolopyridines have been investigated as potent and selective PDE5 inhibitors, demonstrating the versatility of the pyridine core in this therapeutic area. nih.gov

Mechanistic Investigations of Bioactivity

Understanding the precise molecular mechanisms through which pyridine-sulfonamide derivatives exert their biological effects is crucial for their development as therapeutic agents. This involves studying their interactions with target enzymes, identifying their cellular targets, and elucidating the downstream molecular pathways they modulate.

The sulfonamide group is a key functional moiety that dictates the mechanism of action for many inhibitors targeting metalloenzymes, such as carbonic anhydrases (CAs). mdpi.com The inhibitory mechanism involves the sulfonamide group binding in its deprotonated, anionic form (SO₂NH⁻) directly to the zinc ion (Zn²⁺) located in the enzyme's active site. mdpi.comnih.gov This interaction displaces the zinc-coordinated water molecule or hydroxide ion, which is essential for the enzyme's catalytic activity, thereby inhibiting the reversible hydration of carbon dioxide. mdpi.com

Molecular docking and kinetic studies of various sulfonamide inhibitors have confirmed this binding mode. For instance, in human carbonic anhydrase II (hCA II), pyridine-sulfonamide derivatives exhibit the characteristic ionic bond between the sulfonamide anion and the zinc atom, which is further stabilized by a hydrogen bond with the amino acid residue Thr199. mdpi.com The orientation of the pyridine ring within the active site, often twisted between residues like Leu198 and Val121, can also contribute to binding affinity and selectivity. mdpi.com In some cases, inhibitors can adopt multiple binding orientations within the active site of different CA isoforms, which may contribute to their varied activity profiles. mdpi.com

Sulfonamides can also act as competitive inhibitors for enzymes that utilize para-aminobenzoic acid (pABA) as a substrate, such as dihydropteroate (B1496061) synthase (DHPS) in bacteria. By mimicking the structure of pABA, these compounds compete for the active site, thereby blocking the folic acid synthesis pathway. nih.gov

Identifying the specific molecular targets of small molecules like this compound is a fundamental step in drug discovery. nih.gov Several methodologies are employed to achieve this, broadly categorized into direct biochemical, genetic, and computational approaches. nih.govbroadinstitute.org

Biochemical Approaches: Affinity-based methods are the most direct way to identify protein targets. nih.gov

Affinity Chromatography/Pull-down: This technique involves immobilizing the small molecule (the "bait") onto a solid support, such as agarose (B213101) beads. A cell lysate is then passed over this matrix, and proteins that bind to the small molecule are captured and subsequently identified using mass spectrometry. nih.govacs.org

Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that a protein becomes more resistant to protease digestion when bound to a small molecule. By comparing the digestion patterns of proteins from a cell lysate in the presence and absence of the compound, potential targets can be identified. acs.org

Genetic and Genomic Approaches: These methods identify targets by observing the cellular response to genetic perturbations. broadinstitute.orgpharmafeatures.com

Genetic Interaction Screening: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to systematically knock down or knock out genes. If the effect of a gene knockdown mimics the phenotype produced by the small molecule, it suggests the gene's protein product could be the target. pharmafeatures.com

Resistance Mutation Mapping: This involves generating cell lines that are resistant to the cytotoxic effects of a compound and then sequencing their genomes to identify mutations. Mutations found within a specific gene that confer resistance strongly implicate its protein product as the drug's target. pharmafeatures.com

Computational Approaches: In silico methods use computational models to predict potential targets. broadinstitute.orgpharmafeatures.com

Connectivity Mapping: This approach compares the gene expression signature produced by a novel compound with a reference database of signatures from compounds with known mechanisms of action. A high degree of similarity can infer a shared target or pathway. broadinstitute.orgpharmafeatures.com

Once a potential target is identified, it must be validated to confirm its role in the desired therapeutic effect. aip.org Validation confirms that modulating the target with a small molecule will indeed lead to the intended biological outcome. aip.org

Pyridinesulfonamide derivatives have been shown to significantly impact key cellular signaling pathways involved in cell proliferation, survival, and inflammation.

One critical pathway modulated by this class of compounds is the PI3K/Akt/mTOR signaling pathway , which is frequently hyperactivated in various cancers, including acute myeloid leukemia (AML). nih.gov The pyridinesulfonamide derivative FD268, which features a 7-azaindole (B17877) group, has been identified as a potent PI3K inhibitor. Mechanistic studies in HL-60 AML cells revealed that FD268 effectively suppresses the PI3K/Akt/mTOR pathway. This inhibition leads to downstream effects, including the activation of the pro-apoptotic protein Bad and the downregulation of the anti-apoptotic protein Mcl-1, ultimately resulting in the suppression of cell proliferation and the induction of caspase-3-dependent apoptosis. nih.gov Transcriptome sequencing data further confirmed the involvement of this pathway. nih.gov

Sulfonamide-containing molecules can also modulate inflammatory pathways . For example, sulfonamide diuretics can influence signaling cascades mediated by nuclear factor kappa B (NF-κB), a crucial regulator of immune responses and inflammasome activation. nih.gov Other studies on sulfonamide analogs of antitumor agents have demonstrated an impact on mitogen-activated protein kinase (MAPK) signaling pathways. Specifically, one such compound was found to inhibit the migration and invasion of renal cancer cells by modulating the p38 MAPK pathway, while inducing cell cycle arrest through JNK activation. acs.org

Antiproliferative Research on Pyridine Sulfonamide Derivatives

The pyridine and sulfonamide moieties are prevalent in a multitude of compounds exhibiting significant antiproliferative activity against various human cancer cell lines. mdpi.comnih.gov The hybridization of these two scaffolds has emerged as a promising strategy in the development of novel anticancer agents. nih.gov

Research has shown that the antiproliferative efficacy of pyridine derivatives is highly dependent on their structural characteristics. The presence and position of certain functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2), can enhance activity, whereas the inclusion of halogen atoms or bulky groups may decrease it. nih.gov

Pyridine-sulfonamide hybrids have been designed and evaluated as inhibitors of key targets in oncology, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein in tumor angiogenesis. One novel sulfonamide derivative, compound VIIb, demonstrated broad-spectrum anticancer activity across a panel of 60 human cancer cell lines, with GI₅₀ (50% growth inhibition) values in the low micromolar range (1.06-8.92 μM). nih.gov This compound was found to be a potent inhibitor of VEGFR-2, with an IC₅₀ value of 3.6 μM. nih.gov Further investigation into its mechanism revealed that it induces cell cycle disruption and apoptosis in renal cancer cells. This is achieved by downregulating the expression of the anti-apoptotic protein Bcl-2 while increasing the levels of pro-apoptotic proteins such as BAX, p53, and caspase-3. nih.gov

Another pyridinesulfonamide derivative, FD268, showed potent dose-dependent inhibition of cell survival across several AML cell lines, including HL-60, MOLM-16, and Mv-4-11, by targeting the PI3K pathway. nih.gov

| Compound | Cancer Cell Line(s) | Target/Mechanism | Activity (IC₅₀/GI₅₀) |

|---|---|---|---|

| Compound VIIb | Renal (UO-31) and others | VEGFR-2 Inhibition, Apoptosis Induction | IC₅₀ = 3.6 μM (VEGFR-2) GI₅₀ = 1.06-8.92 μM |

| FD268 | AML (HL-60, MOLM-16, etc.) | PI3K/Akt/mTOR Inhibition | Dose-dependent inhibition |

Investigations into Antiviral and Antimicrobial Modalities

The pyridine-sulfonamide framework is a "privileged structure" in medicinal chemistry, not only for its anticancer properties but also for its significant potential in combating infectious diseases. nih.gov Derivatives incorporating this scaffold have been extensively evaluated for their activity against a wide range of viral and microbial pathogens. nih.govresearchgate.net

In the realm of antiviral research, pyridine-based N-sulfonamides have been synthesized and tested against various viruses. acs.org For instance, certain novel derivatives showed moderate activity against Herpes Simplex Virus type 1 (HSV-1) and Coxsackievirus B4 (CBV4). acs.org In one study, compounds 15c and 15d exhibited 50% viral reduction against HSV-1. acs.org The antiviral mechanism for these compounds was linked to the inhibition of the Heat shock protein 90α (Hsp90α), a cellular chaperone protein that many viruses exploit for replication. Compound 15d showed more potent Hsp90α inhibition (IC₅₀ = 4.48 μg/mL) than the standard antiviral drug acyclovir (B1169) (IC₅₀ = 4.78 μg/mL). acs.org Other studies on benzothiazole-bearing N-sulfonamide 2-pyridone derivatives also reported viral reduction activity against HSV-1, Hepatitis A virus (HAV), and Human Adenovirus 7 (HAdV7). acs.org

| Compound Series | Virus | Activity/Mechanism |

|---|---|---|

| Pyridine-based N-sulfonamides (15c, 15d) | HSV-1, CBV4 | 50% viral reduction; Hsp90α inhibition (IC₅₀ = 4.48 μg/mL for 15d) |

| Benzothiazole-bearing N-sulfonamide 2-pyridones (7e, 7f, 13a) | HSV-1, HAV, HAdV7 | >50% viral reduction against various viruses |

Other Reported Biological Activities (e.g., Antidiabetic, Anti-inflammatory, Antitubercular)

Beyond their primary applications, the structural framework of this compound has served as a template for developing analogs with a wide range of other therapeutic potentials. Researchers have explored modifications of the piperidine, pyridine, and sulfonamide moieties to investigate activities against diabetes, inflammation, and tuberculosis.

Antidiabetic Activity

The global increase in diabetes mellitus has spurred the search for novel synthetic antidiabetic drugs. nih.gov Derivatives of piperidine, often incorporating a sulfonamide group, have emerged as a promising class of compounds. nih.govresearchgate.net The therapeutic strategies often involve the inhibition of key enzymes such as α-glucosidase and dipeptidyl peptidase-4 (DPP-4). nih.govpensoft.net

Certain sulfonamide derivatives of piperidine-3-carbonitrile and pyrrolidine-2-carbonitrile (B1309360) have demonstrated significant DPP-4 inhibition, with activity comparable to the standard drug Vildagliptin in both in silico and in vitro studies. nih.gov The presence of a nitrile group was identified as a key feature for this inhibitory activity. nih.gov In other studies, novel piperazine and pyridine sulfonamide derivatives were designed and synthesized as DPP-4 inhibitors. pensoft.netresearchgate.net Among these, compound 8h (structure not fully specified) showed a 27.32% inhibition of DPP-4 at a 10µmol L⁻¹ concentration and subsequently demonstrated dose-dependent reduction of blood glucose in animal models. researchgate.net

Another target for managing type 2 diabetes is the α-glucosidase enzyme. nih.gov A series of new sulfonamide derivatives were synthesized and evaluated for their α-glucosidase inhibitory potential. nih.govrsc.org Compounds 3a , 3b , 3h , and 6 exhibited excellent inhibitory activity, proving to be 1.05 to 1.39 times more potent than the reference drug, acarbose. nih.govrsc.org Structure-activity relationship (SAR) analysis revealed that an unsubstituted phenyl ring (compound 3a ) was optimal for activity. nih.gov Substitutions on the phenyl ring generally decreased potency, although compounds with 4-Cl (3b ) and 3-NO2 (3h ) substitutions retained better activity than acarbose. nih.gov

Table 1: Antidiabetic Activity of Selected Sulfonamide Analogs

| Compound | Target | Activity Metric | Value | Reference Compound | Source |

|---|---|---|---|---|---|

| 3a (Unsubstituted phenyl) | α-glucosidase | IC₅₀ | 19.39 µM | Acarbose | nih.govrsc.org |

| 3b (4-Cl phenyl) | α-glucosidase | IC₅₀ | 25.12 µM | Acarbose | nih.govrsc.org |

| 3h (3-NO₂ phenyl) | α-glucosidase | IC₅₀ | 25.57 µM | Acarbose | nih.govrsc.org |

| 6 (1,2,4-Triazepine-3,5-dione) | α-glucosidase | IC₅₀ | 22.02 µM | Acarbose | nih.govrsc.org |

| 8h (Piperazine sulfonamide derivative) | DPP-4 | % Inhibition | 27.32% at 10µmol L⁻¹ | Sitagliptin | researchgate.net |

Anti-inflammatory Activity

The pyridine nucleus is a structural component found in several synthetic anti-inflammatory drugs, such as etoricoxib (B1671761) and piroxicam. researchgate.net This has prompted research into novel pyridine-containing compounds for their potential anti-inflammatory effects. researchgate.net Sulfonamide derivatives are also known to possess a wide spectrum of biological activities, including anti-inflammatory action. nih.gov

In a study focused on piperlotines, which share the piperidine moiety, several derivatives were tested for in vivo anti-inflammatory activity. scielo.org.mx The trifluoromethyl derivative 6 and derivative 2 showed significant edema inhibition of 52.02% in a TPA acute inflammation model, an activity level approaching that of the standard drug indomethacin (B1671933) (60.32%). scielo.org.mx Structure-activity relationship studies indicated that lipophilicity was a key determinant for topical anti-inflammatory activity, with the more lipophilic compounds showing better skin absorption. scielo.org.mx

Table 2: Anti-inflammatory Activity of Piperidine Analogs

| Compound | Assay | Activity Metric | Value | Reference Compound | Source |

|---|---|---|---|---|---|

| Derivative 2 | TPA acute inflammation | % Edema Inhibition | 52.02% | Indomethacin | scielo.org.mx |

| Derivative 6 (Trifluoromethyl derivative) | TPA acute inflammation | % Edema Inhibition | 52.02% | Indomethacin | scielo.org.mx |

| Indomethacin | TPA acute inflammation | % Edema Inhibition | 60.32% | N/A | scielo.org.mx |

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis (M.tb) necessitates the development of new antitubercular agents. nih.gov Various heterocyclic compounds, including those with pyridine and sulfonamide scaffolds, have been investigated for this purpose. researchgate.netnih.gov

A study on 2-thiopyridine derivatives found that they possessed potent antibacterial activity against both actively growing and dormant M.tb cells. nih.gov Another research effort focused on amide and sulfonamide derivatives of 6-(piperazin-1-yl)phenanthridine. Attaching sulfonamide moieties was found to enhance the lipophilicity and, consequently, the anti-TB activity of the compounds. researchgate.net

In a structure-based drug design study, pyridine-2-methylamine derivatives were identified as inhibitors of the essential mycobacterial membrane protein MmpL3. nih.gov Compound 62 from this series was particularly potent, with a Minimum Inhibitory Concentration (MIC) of 0.016 μg/mL against the M.tb H37Rv strain and even lower MIC values (0.0039-0.0625 μg/mL) against clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov Further investigation confirmed that compound 62 likely targets MmpL3. nih.gov Similarly, 2,4-disubstituted pyridine derivatives were found to be effective against intracellularly located M.tb. frontiersin.org

Table 3: Antitubercular Activity of Selected Pyridine Analogs

| Compound | Target Organism/Strain | Activity Metric | Value | Source |

|---|---|---|---|---|

| Compound 62 (Pyridine-2-methylamine derivative) | M. tuberculosis H37Rv | MIC | 0.016 µg/mL | nih.gov |

| Compound 62 (Pyridine-2-methylamine derivative) | MDR/XDR-TB clinical isolates | MIC | 0.0039 - 0.0625 µg/mL | nih.gov |

| Piperlotine A | M. tuberculosis | MIC | 50 µg/mL | scielo.org.mx |

| Compound 2 (Piperlotine analog) | M. tuberculosis | MIC | 50 µg/mL | scielo.org.mx |

| Compound 6 (Piperlotine analog) | M. tuberculosis | MIC | 50 µg/mL | scielo.org.mx |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Essential Structural Features for Biological Activity

The biological activity of sulfonamide-based compounds is intrinsically linked to a core set of structural features. For derivatives related to 2-(piperidin-1-yl)pyridine-3-sulfonamide, the essential components for molecular recognition and biological response are the sulfonamide linker, the pyridine (B92270) ring, and the piperidine (B6355638) moiety.

The sulfonamide group (-SO₂NH-) is a critical pharmacophore, often acting as a zinc-binding group in metalloenzymes or forming key hydrogen bond interactions with target receptors. nih.govopenaccesspub.org Its geometry and electronic properties are fundamental to the compound's ability to engage with biological targets. openaccesspub.org SAR studies on various sulfonamides reveal that the primary or secondary nature of the sulfonamide nitrogen can significantly impact activity. For antibacterial agents, an unsubstituted aromatic amine is often crucial, whereas in other applications, substitutions on the sulfonamide nitrogen are well-tolerated and can modulate potency and selectivity. openaccesspub.org

The piperidine nucleus is a prevalent structural feature in many FDA-approved drugs, valued for its ability to introduce a three-dimensional character to an otherwise flat molecule. nih.govresearchgate.net It can engage in hydrophobic interactions and, depending on the target, its basic nitrogen can form salt bridges or hydrogen bonds. nih.gov In the context of this compound, the piperidine ring occupies a significant portion of the molecular volume and its conformation can heavily influence how the molecule fits into a receptor pocket.

Impact of Substituents on the Pyridine Ring System on Activity

Modifications to the pyridine ring system have a pronounced effect on the biological activity of sulfonamide derivatives. The position, number, and electronic nature of substituents can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties. nih.gov

In studies of related pyridine-based sulfonamides, the introduction of different substituents has led to significant variations in activity. For instance, research on novel pyridine-based heterocyclic compounds with sulfonamide moieties found that fluoro group substitutions at the 2 and 3 positions on an attached phenyl ring resulted in significant α-amylase inhibition activity. eurjchem.com This highlights the sensitivity of the binding pocket to specific electronic and steric profiles.

The electronic properties of substituents are particularly important. Electron-withdrawing groups can alter the pKa of the pyridine nitrogen and the sulfonamide proton, influencing ionization state at physiological pH and modifying hydrogen bonding capabilities. Conversely, electron-donating groups can enhance π-π stacking interactions or modulate metabolic stability. A study on 3-(pyridin-2-yl)benzenesulfonamide derivatives used as herbicides showed that structural optimization based on steric and electrostatic fields of the pyridine and adjacent rings was key to improving biological activity. nih.gov

The following table summarizes hypothetical SAR data based on common findings in related pyridine derivatives, illustrating the impact of substituents.

| Substituent at Position X on Pyridine Ring | Electronic Effect | Observed Impact on Activity (Example Target) |

| -Cl | Electron-withdrawing, Halogen bond donor | Often increases potency due to favorable interactions in halogen-binding pockets. |

| -OCH₃ | Electron-donating, H-bond acceptor | Can increase or decrease activity depending on steric tolerance and H-bonding opportunities in the active site. |

| -CH₃ | Weakly electron-donating, Hydrophobic | May enhance binding through hydrophobic interactions if the pocket accommodates the bulk. |

| -NO₂ | Strongly electron-withdrawing | Can significantly alter electronic properties, often leading to decreased activity if H-bonding donation from the core is critical. |

| -NH₂ | Strongly electron-donating, H-bond donor/acceptor | Can form additional hydrogen bonds, potentially increasing potency if correctly oriented. nih.gov |

Influence of the Piperidine Moiety on Ligand-Target Interactions

The piperidine moiety is a versatile structural element that significantly influences how a ligand interacts with its biological target. nih.govresearchgate.net Its primary roles include acting as a scaffold, providing conformational flexibility, and participating in direct binding interactions.

As a saturated heterocycle, the piperidine ring imparts a distinct three-dimensional topology, which is often beneficial for optimizing interactions with the typically complex and chiral surfaces of protein binding sites. nih.gov This "escape from flatland" approach can lead to enhanced binding affinity and selectivity compared to purely aromatic analogs. nih.gov

The conformational flexibility of the piperidine ring (e.g., chair, boat, twist-boat conformations) allows the molecule to adopt an optimal geometry to fit within the binding pocket. The preferred conformation is one that minimizes steric clashes while maximizing favorable interactions. This adaptability is a key feature that can contribute to high-affinity binding.

Conformational Analysis and its Relationship to Bioactivity

Molecular modeling studies on analogous structures have been used to rationalize pharmacological results. For example, a comparative modeling study of active pyridine and poorly active piperidine sulfonic acid derivatives proposed that the binding geometry of the acidic moiety within the NMDA receptor was a key determinant of activity. nih.gov A complete conformational analysis of these derivatives led to the proposal of a preferred conformation for active compounds. nih.gov

The dihedral angle between the pyridine and piperidine rings can dictate the spatial relationship between these two key fragments. A relatively planar conformation might be favored for π-π stacking interactions, while a more twisted conformation could be required to fit into a sterically constrained pocket. The orientation of the sulfonamide group relative to the pyridine ring is equally critical, as it positions the hydrogen-bonding donors and acceptors for interaction with the target. The bioactivity of a compound is often tied to its ability to adopt a low-energy conformation that is complementary to the target's binding site, often referred to as the "bioactive conformation".

Development of QSAR Models for Predictive Biological Potency

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable tools in medicinal chemistry for predicting the potency of novel compounds, optimizing lead structures, and understanding the physicochemical properties that drive activity.

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors and rigorous statistical validation. nih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure.

Descriptor Selection: Descriptors can be classified into several categories:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., connectivity indices), constitutional descriptors, and descriptors based on 2D structural representation.

3D Descriptors: These descriptors depend on the 3D conformation of the molecule and include steric (e.g., molecular volume), electronic (e.g., dipole moment, HOMO/LUMO energies), and spatial descriptors. Examples include Radial Distribution Function (RDF), 3D-MoRSE, and WHIM descriptors. researchgate.netresearchgate.net

In a QSAR study of sulfonamide derivatives, descriptors such as RDFs (which describe the distance distribution in a molecule) and Burden eigenvalues (related to molecular topology and electronic environment) were found to be critical for predicting activity. researchgate.net

Statistical Validation: To ensure a QSAR model is predictive and not the result of a chance correlation, it must be rigorously validated. Key statistical parameters include:

Coefficient of determination (R²): Measures the goodness of fit for the training set.

Leave-one-out cross-validated R² (Q²): An internal validation metric that assesses the model's predictive power. A high Q² (typically > 0.5) is indicative of a robust model.

External validation (R²pred): The model's ability to predict the activity of an external test set of compounds not used in model generation.

The following table shows typical descriptors and validation metrics from a hypothetical QSAR study on sulfonamide inhibitors.

| Descriptor Type | Example Descriptor | Significance | Statistical Parameter | Value |

| 3D-MoRSE | Mor17e | Encodes 3D structure based on electron diffraction | R² (Training Set) | 0.89 |

| GETAWAY | R5p+ | Encodes molecular topology and atomic properties | Q² (Cross-Validation) | 0.78 |

| RDF | RDF115p | Encodes radial distribution of atomic properties | R² (Test Set) | 0.85 |

While multiple linear regression (MLR) is a common method for building QSAR models, machine learning algorithms are increasingly used to handle complex, non-linear relationships between structure and activity.

Genetic Algorithms (GA): GA is often employed as a feature selection method to choose the most relevant subset of molecular descriptors from a large pool. researchgate.net This helps to avoid overfitting and build more robust models. The GA algorithm mimics the process of natural selection to evolve a population of descriptor subsets, ultimately identifying the combination that produces the best predictive model.

Artificial Neural Networks (ANN): ANNs are powerful non-linear modeling tools inspired by the structure of the human brain. semanticscholar.org They can capture intricate relationships that are missed by linear methods. In several QSAR studies, models developed using a combination of GA for descriptor selection and ANN for regression (GA-ANN) have shown superior predictive performance compared to linear models. researchgate.net For instance, a GA-ANN model for sulfonamide derivatives identified descriptors related to atomic charges, polarizabilities, and 3D structure as being crucial for predicting biological activity. researchgate.net The validation of 2D-QSAR models for anti-influenza compounds was verified using ANN regression calculations, demonstrating the utility of this approach. semanticscholar.org

Quantitative Structure-Retention Relationship (QSRR) Modeling for Chromatographic Behavior

Quantitative Structure-Retention Relationship (QSRR) models are computational tools that correlate the physicochemical properties of a molecule, encoded as numerical descriptors, with its behavior in a chromatographic system. nih.gov These models are instrumental in predicting the retention time of new or related compounds, optimizing separation methods, and providing insights into the mechanisms governing molecular interactions with the stationary and mobile phases. nih.govunimib.it For sulfonamide derivatives, including aminopyridine sulfonamides, QSRR studies are frequently conducted using reversed-phase high-performance liquid chromatography (RP-HPLC). oup.comcore.ac.uk

Research into the chromatographic behavior of aminopyridine sulfonamides, a class of compounds structurally related to this compound, has utilized QSRR to understand and predict their retention. oup.comcore.ac.uk These studies typically investigate the influence of mobile phase composition, such as the concentration of an organic modifier like acetonitrile (B52724) and the pH, on the retention factor (k). oup.comresearchgate.net

In a representative study on aminopyridine derivatives, including benzene (B151609) sulfonamides, RP-HPLC was performed on a C18 column with an acetonitrile-water mobile phase at various pH levels (e.g., 3.0, 7.0, and 10.0) to account for the ionizable nature of the compounds. oup.comcore.ac.uk The retention data gathered under these varied conditions serves as the basis for building the QSRR model.

The process involves calculating a large number of molecular descriptors that characterize the compounds' structural, electronic, and physicochemical properties. researchgate.net Advanced statistical methods and machine learning algorithms are then employed to select the most relevant descriptors and build a predictive model. researchgate.netresearchgate.net For a series of aminopyridines, descriptors related to lipophilicity and molecular shape were found to be significant. oup.comcore.ac.uk Multiple Linear Regression (MLR) and Support Vector Machine (SVM) are common techniques used to construct the models, with SVM often showing superior predictive performance. oup.comcore.ac.uk

The resulting QSRR models can accurately predict the retention factors of related compounds, aiding in analytical method development. The key molecular descriptors identified in the model also shed light on the primary factors driving chromatographic separation for this class of molecules. researchgate.net For instance, lipophilicity (often represented by descriptors like Log P or Log D) is a dominant factor in reversed-phase chromatography. oup.com

Below are illustrative data tables based on findings for structurally similar aminopyridine sulfonamides. oup.comcore.ac.uk

Table 1: Chromatographic Conditions for QSRR Model Development

| Parameter | Condition |

| Chromatographic System | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 Column |

| Mobile Phase | Acetonitrile / Water |

| Organic Modifier Range | 40% - 70% Acetonitrile |

| pH Range | 3.0, 7.0, 10.0 |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Detection | UV at 254 nm |

Table 2: Key Molecular Descriptors in Aminopyridine Sulfonamide QSRR Models

| Descriptor | Type | Physicochemical Property Represented |

| POM | Lipophilicity | Partition coefficient between organic modifier and mobile phase |

| log D | Lipophilicity | Distribution coefficient, accounting for ionization at a specific pH |

| M-SZX/RZX | Steric/Shape | Molecular shape and size descriptor |

| m-RPCG | Charge | Descriptor related to partial charge distribution |

Computational Chemistry and Molecular Modeling of 2 Piperidin 1 Yl Pyridine 3 Sulfonamide

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein. For 2-(Piperidin-1-yl)pyridine-3-sulfonamide, these simulations are essential for understanding its binding mode and affinity for various biological targets. Docking studies on similar sulfonamide-based compounds have demonstrated their ability to bind effectively within the active sites of enzymes like aromatase and triose phosphate (B84403) isomerase. mdpi.compeerj.com The sulfonamide group often plays a critical role, with its oxygen and nitrogen atoms participating in key interactions within the active site. mdpi.com

The validation of a docking protocol is typically assessed by redocking a co-crystallized ligand into the active site of its protein, with a root-mean-square deviation (RMSD) value near 2 Å and a binding energy score of -7 kcal/mol or lower considered indicative of a reliable result. imist.ma

Identification of Putative Binding Pockets and Critical Residues

Molecular docking simulations help identify the specific binding pockets on a target protein that can accommodate this compound. These studies reveal the critical amino acid residues that form the binding site and are essential for molecular recognition. For instance, in studies of other sulfonamides, residues like Met374 and Asp309 in the aromatase active site have been identified as crucial for stabilizing the ligand. mdpi.com Similarly, research on sulfonamide interactions with triose phosphate isomerase has highlighted the importance of residues in both the active site (residues 95-98, 160-167) and the dimer interface for achieving binding affinity and selectivity. peerj.com

For this compound, it is hypothesized that the pyridine (B92270) and piperidine (B6355638) rings engage in hydrophobic interactions, while the sulfonamide moiety forms key hydrogen bonds.

| Interaction Type | Potential Interacting Residues | Target Enzyme Class Example |

|---|---|---|

| Hydrogen Bonding | Asp, Glu, Ser, Thr, Asn, Gln | Kinases, Hydrolases |

| Hydrophobic Interactions | Val, Leu, Ile, Phe, Trp, Met | GPCRs, Nuclear Receptors |

| π-π Stacking | Phe, Tyr, Trp, His | DNA/RNA binding proteins |

Characterization of Hydrogen Bonding and Hydrophobic Interactions

The stability of the ligand-target complex formed by this compound is determined by a network of non-covalent interactions. Hydrogen bonds are particularly significant for sulfonamides. nih.gov The oxygen atoms of the sulfonyl group act as hydrogen bond acceptors, while the amide proton can act as a hydrogen bond donor. nih.govmdpi.com Docking studies of related triazolopyridine sulfonamides revealed that the two sulfonamide oxygen atoms formed H-bonds with Ala175 and Gly83 residues in the falcipain-2 enzyme. mdpi.com

| Functional Group of Ligand | Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Sulfonamide (-SO₂NH-) | Hydrogen Bonding (Acceptor/Donor) | Ser, Thr, Asn, Gln, His, Arg, Lys |

| Pyridine Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp |

| Piperidine Ring | Hydrophobic, van der Waals | Ala, Val, Leu, Ile, Pro |

Molecular Dynamics (MD) Simulations

Analysis of Conformational Dynamics and Ligand-Induced Stability

MD simulations allow for the analysis of the conformational dynamics of both the ligand and the protein upon binding. The root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms are monitored throughout the simulation to assess the stability of the complex. A stable RMSD trajectory suggests that the ligand remains securely bound in its initial docked pose and that the protein structure is not significantly perturbed. peerj.com This analysis can reveal whether the binding of this compound induces a stabilizing effect on the target protein's conformation.

| Simulation Metric | Purpose | Typical Observation for Stable Complex |

|---|---|---|

| Protein RMSD | Measures protein backbone stability | Plateau after an initial fluctuation |

| Ligand RMSD | Measures ligand stability in the binding pocket | Low and stable fluctuation around an average value |

| Radius of Gyration (Rg) | Measures the compactness of the protein | Stable value indicating no major conformational changes |

Free Energy Landscape Analysis of Binding Events

The free energy landscape (FEL) provides a map of all the possible conformations a system can adopt and their corresponding free energies. nih.gov By analyzing the FEL of a binding event, researchers can identify the most stable, low-energy states of the ligand-protein complex, which correspond to the most probable binding modes. researchgate.netnih.gov This analysis can also reveal the energy barriers between different conformational states, offering insights into the kinetics of the binding and unbinding processes. nih.gov For this compound, FEL analysis could elucidate the dominant binding pathways and identify any metastable intermediate states that may exist before the final stable complex is formed. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For this compound, DFT calculations can provide highly accurate information on its optimal 3D geometry, bond lengths, bond angles, and electronic properties. imist.manih.gov These studies often use functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p). imist.mabiointerfaceresearch.com

DFT is also used to calculate key quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

| DFT-Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides accurate bond lengths and angles for the lowest energy conformation. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes electron density to predict sites of intermolecular interactions. |

| Vibrational Frequencies | Predicts theoretical IR and Raman spectra for comparison with experimental data. researchgate.net |

Elucidation of Electronic Structure and Reactivity Parameters

The electronic structure of a molecule is fundamental to its reactivity and interactions. Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating these characteristics for sulfonamide derivatives. nih.gov DFT calculations allow for the comprehensive analysis of electronic structures and reactivity patterns within molecular systems. nih.gov These studies often involve optimizing the molecular geometry to find the most stable conformation and then calculating a range of electronic and quantum-chemical parameters.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (EHOMO - ELUMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another crucial technique. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For sulfonamide derivatives, the oxygen atoms of the sulfonyl group typically represent the most negative (electron-rich) potential, making them likely sites for electrophilic attack and hydrogen bond formation. imist.ma

Table 1: Representative Quantum Chemical Reactivity Descriptors for Sulfonamide Derivatives

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability. |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | Measures the tendency to become a cation. |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | Measures the tendency to become an anion. |

| Electronegativity (χ) | The power of an atom to attract electrons ( (I+A)/2 ) | Describes the ability to attract shared electrons. |

| Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ) | A measure of molecular stability. |

| Softness (S) | The reciprocal of hardness (1/η) | A measure of chemical reactivity. |

| Dipole Moment (µ) | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. |

This table presents typical parameters calculated using DFT methods for sulfonamide-containing compounds to assess their electronic structure and reactivity.

Spectroscopic Property Prediction (e.g., NMR, IR)

Computational methods are frequently employed to predict the spectroscopic properties of novel compounds, providing a valuable reference for experimental characterization. Theoretical calculations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for molecules structurally related to this compound have been performed to aid in their structural elucidation. nih.govnih.govresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated using DFT methods. The predicted vibrational frequencies correspond to specific bond stretching, bending, and torsional motions within the molecule. For a sulfonamide derivative, characteristic absorption bands are expected. researchgate.net For instance, the S=O stretching vibrations of the sulfonamide group are typically strong and appear in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). researchgate.net Other key predicted vibrations would include C-N stretching from the pyridine and piperidine rings, N-H stretching (if present on the sulfonamide), and C-H stretching from the aromatic and aliphatic moieties. researchgate.net

Table 2: Predicted Characteristic IR Absorption Bands for a Piperidinyl-Pyridine-Sulfonamide Structure

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| SO₂ (Sulfonyl) | Asymmetric Stretching | ~1350 |

| SO₂ (Sulfonyl) | Symmetric Stretching | ~1170 |

| C-N (Aromatic Amine) | Stretching | ~1030 |

| C=N (Pyridine Ring) | Stretching | ~1650 |

| N-H (Sulfonamide) | Stretching | ~3300 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C-H (Aliphatic) | Stretching | ~3000-2850 |

This table is based on characteristic vibrational frequencies for sulfonamide and pyridine derivatives found in the literature. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard computational task that aids in the confirmation of molecular structures. Calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that correlate well with experimental data. researchgate.netjapsonline.com For this compound, distinct signals would be predicted for the protons and carbons of the pyridine ring, the piperidine ring, and the sulfonamide group. The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), while the protons of the piperidine ring would be found in the upfield aliphatic region (typically δ 1.5-4.0 ppm). researchgate.net Similarly, ¹³C NMR predictions would show characteristic signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the piperidine ring. nih.govnih.gov

Table 3: Representative Predicted ¹H and ¹³C NMR Chemical Shifts

| Moiety | Atom Type | Predicted Chemical Shift (δ ppm) |

|---|---|---|

| Pyridine Ring | ¹H (Aromatic) | 7.0 - 8.5 |

| Piperidine Ring | ¹H (Aliphatic, α to N) | 3.0 - 4.0 |

| Piperidine Ring | ¹H (Aliphatic, β, γ to N) | 1.5 - 2.0 |

| Sulfonamide | ¹H (NH) | Variable, often broad |

| Pyridine Ring | ¹³C (Aromatic) | 120 - 160 |

| Piperidine Ring | ¹³C (Aliphatic) | 20 - 60 |

This table shows typical chemical shift ranges for pyridine and piperidine moieties in related sulfonamide structures as described in the literature. researchgate.net

Virtual Screening and Rational Drug Design Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. sciengpub.irlongdom.org Compounds containing the sulfonamide pharmacophore are frequently explored in such campaigns due to their established role in medicinal chemistry. mdpi.com The sulfonamide group can act as a bioisostere for a carboxylic acid group and its oxygen and nitrogen atoms can form key hydrogen bonds within a protein's active site. mdpi.com

For scaffolds related to this compound, virtual screening and subsequent rational design have been employed to discover potent enzyme inhibitors. mdpi.commdpi.com A common approach involves molecular docking, which predicts the preferred orientation of a ligand when bound to a target to form a stable complex. mdpi.com Docking simulations calculate a "docking score," which estimates the binding affinity, and reveal specific interactions like hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the ligand-protein complex.

For example, in the design of novel aromatase inhibitors for breast cancer treatment, a series of sulfonamide derivatives were evaluated using molecular docking. mdpi.com These studies confirmed that the sulfonamide linker and associated heterocyclic rings (such as pyridine and piperidine) interact with key residues in the aromatase active site, guiding the synthesis of more potent compounds. mdpi.com

Table 4: Example of Molecular Docking Results for a Sulfonamide-Based Inhibitor

| Parameter | Description |

|---|---|

| Target Protein | Aromatase (CYP19A1) |

| Ligand | Novel Sulfonamide Derivative |

| Docking Score | -8.5 kcal/mol (Example Value) |

| Key Interacting Residues | Met374, Ser478, Phe221, Trp224 |

| Types of Interactions | Hydrogen bonds with the sulfonamide group; Pi-pi stacking with the pyridine ring. |

This table illustrates typical outputs from a molecular docking study on a sulfonamide derivative targeting a specific enzyme, based on findings for aromatase inhibitors. mdpi.com

In Silico Target Fishing for Unidentified Biological Targets

While virtual screening seeks ligands for a known target, in silico target fishing (or reverse screening) aims to identify potential protein targets for a given molecule. nih.gov This approach is crucial for elucidating a compound's mechanism of action, identifying potential off-targets that could lead to adverse effects, or finding new therapeutic uses for existing molecules (drug repurposing). nih.gov

Target fishing can be performed using ligand-based or structure-based methods. Ligand-based approaches compare the query molecule to databases of compounds with known biological activities, assuming that structurally similar molecules are likely to have similar targets. nih.gov Structure-based methods involve docking the query molecule against a large panel of protein structures to find potential binding partners.

A target fishing strategy was employed for novel sulfonamide derivatives to explore their polypharmacological profile beyond their primary target. mdpi.com For a series of potent sulfonamide-based aromatase inhibitors, in silico target fishing linked to gene associations for breast cancer identified the Epidermal Growth Factor Receptor (EGFR) and Protein Tyrosine Kinase 2 Beta (PTK2B) as additional potential targets. mdpi.com This finding suggests that such compounds might exert their therapeutic effects through a multi-target mechanism, which could be advantageous in complex diseases like cancer. mdpi.com These computational predictions provide a strong rationale for subsequent experimental validation to confirm the predicted interactions. nih.gov

Advanced Research Directions and Future Perspectives for 2 Piperidin 1 Yl Pyridine 3 Sulfonamide Research

Design and Synthesis of Multi-Target Directed Ligands

The complexity of multifactorial diseases such as Alzheimer's, cancer, and diabetes has propelled a shift from the traditional "one-target, one-drug" paradigm to the development of multi-target-directed ligands (MTDLs). bohrium.comnih.gov The 2-(Piperidin-1-yl)pyridine-3-sulfonamide scaffold is an excellent platform for designing such agents. The strategy involves chemically linking the core scaffold with other pharmacophores to create hybrid molecules capable of modulating multiple biological targets simultaneously.

This approach has been successfully applied to create novel sulfonamide derivatives with potential applications in various diseases. nih.gov For instance, researchers have designed and synthesized hybrids combining a sulfonamide function with moieties like the benzyl-piperidine pharmacophore of donepezil (B133215) to concurrently inhibit acetylcholinesterase (AChE) and prevent amyloid-β (Aβ) aggregation for Alzheimer's disease treatment. mdpi.com Similarly, sulfonamide-dihydropyridine hybrids have been developed to provide a combination of cholinesterase inhibition and calcium channel blockade. mdpi.com The design of these molecules often leverages the sulfonamide group's ability to act as a bioisostere of a carboxylic acid, enhancing its versatility in drug design. researchgate.net

| Hybrid Scaffold Type | Target 1 | Target 2 | Therapeutic Area | Reference |

|---|---|---|---|---|

| Donepezil-Arylsulfonamide | Acetylcholinesterase (AChE) | Amyloid-β (Aβ) Aggregation | Alzheimer's Disease | mdpi.com |

| Sulfonamide-Pyrazolone | Carbonic Anhydrases (CAs) | Cholinesterases (ChEs) | Glaucoma, Alzheimer's Disease | nih.gov |

| Sulfonamide-Dihydropyridine | Calcium Channels | Cholinesterases (ChEs) | Alzheimer's Disease | nih.gov |

| Piperine-Sulfonamide | Cholinesterases (ChEs) | Beta-secretase 1 (BACE1) | Alzheimer's Disease | nih.gov |

Development of Novel Chemical Probes for Biological Systems

Chemical probes are indispensable tools for dissecting complex biological processes. The this compound structure can be systematically modified to create a new generation of chemical probes. This involves the strategic introduction of reactive functionalities or reporter tags to enable target identification, covalent labeling, or visualization within biological systems.

A promising strategy is the conversion of the sulfonamide into a sulfonyl fluoride. Sulfonyl fluorides can act as covalent probes by reacting with specific amino acid residues, such as histidine, in protein binding sites. rsc.org This approach has been used to develop probes for challenging targets like the E3 ubiquitin ligase cereblon. rsc.org Furthermore, native pharmacophores can be directly converted into sulfonyl fluoride-containing probes to form covalent linkages with their target proteins. nih.gov Other modifications could include appending fluorescent dyes for cellular imaging, biotin (B1667282) tags for affinity purification and proteomic studies, or photo-cross-linking groups to capture binding partners. mskcc.org

| Modification | Functional Group | Application | Reference |

|---|---|---|---|

| Covalent Labeling | Sulfonyl Fluoride (-SO₂F) | Covalent modification of target proteins, target identification. | rsc.orgnih.gov |